molecular formula C14H23N3O2S B11635662 2-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

2-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No.: B11635662
M. Wt: 297.42 g/mol
InChI Key: VUNWJGHPLRSQGI-UHFFFAOYSA-N
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Description

2-{[3-(DEC-9-EN-1-YL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETIC ACID is a complex organic compound that features a triazole ring, a sulfanyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(DEC-9-EN-1-YL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETIC ACID typically involves the formation of the triazole ring followed by the introduction of the sulfanyl group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The sulfanyl group is then introduced via nucleophilic substitution reactions, and the acetic acid moiety is added through esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient production. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(DEC-9-EN-1-YL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, esters, and amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-{[3-(DEC-9-EN-1-YL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The acetic acid moiety can also participate in these interactions, enhancing the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H23N3O2S

Molecular Weight

297.42 g/mol

IUPAC Name

2-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C14H23N3O2S/c1-2-3-4-5-6-7-8-9-10-12-15-14(17-16-12)20-11-13(18)19/h2H,1,3-11H2,(H,18,19)(H,15,16,17)

InChI Key

VUNWJGHPLRSQGI-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC1=NC(=NN1)SCC(=O)O

solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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